3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Description
3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is a fluorinated aromatic compound with potential applications in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
3,4-difluoro-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-13-4-2-1-3-11(13)10-22-8-7-16(20-22)21-25(23,24)12-5-6-14(18)15(19)9-12/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCVVAMDINZGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halogens or alkyl chains.
Scientific Research Applications
3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity, potentially modulating biological pathways and exerting therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoronitrobenzene: Another fluorinated aromatic compound with different functional groups, used in various chemical syntheses.
3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide: A structurally related compound with potential pharmaceutical applications.
Uniqueness
3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
